(2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
CAS No.: 171860-41-6
Cat. No.: VC20917849
Molecular Formula: C18H17NO4
Molecular Weight: 311.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171860-41-6 |
|---|---|
| Molecular Formula | C18H17NO4 |
| Molecular Weight | 311.3 g/mol |
| IUPAC Name | benzyl (2S,4S)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate |
| Standard InChI | InChI=1S/C18H17NO4/c1-13-17(20)23-16(15-10-6-3-7-11-15)19(13)18(21)22-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-,16-/m0/s1 |
| Standard InChI Key | USPAXEIEXNCGOJ-BBRMVZONSA-N |
| Isomeric SMILES | C[C@H]1C(=O)O[C@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
| SMILES | CC1C(=O)OC(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CC1C(=O)OC(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Physicochemical Properties
(2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one is characterized by its oxazolidinone structure, featuring a five-membered ring containing both nitrogen and oxygen atoms. The compound possesses specific stereochemistry at two positions - the 2S and 4S configurations - which significantly influence its reactivity and applications in chemical synthesis. The benzyloxycarbonyl group attached to the nitrogen atom contributes to its stability and provides a protective function for the nitrogen, while also serving as a handle for further chemical transformations. The phenyl substituent at position 2 and the methyl group at position 4 are positioned with specific stereochemistry that determines the compound's three-dimensional structure and influences its interactions with other molecules .
The physicochemical properties of (2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one are crucial for understanding its behavior in various chemical and biological systems. These properties are summarized in the following table:
Stereochemical Significance
The stereochemistry of (2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one is particularly important because it determines the compound's ability to function as a chiral auxiliary. The specific (2S,4S) configuration creates a defined spatial arrangement that can influence the stereochemical outcome of reactions in which this compound participates. This is in contrast to its diastereomer, the (2R,4R) isomer (CAS 143564-89-0), which has different chemical properties and applications despite having the same connectivity . The stereochemical differences between these isomers highlight the importance of chirality in determining a compound's behavior and effectiveness in various applications.
Synthetic Methodologies
General Synthetic Approaches
The synthesis of oxazolidin-5-ones like (2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one typically involves multiple steps starting from appropriate chiral precursors. A common approach involves using amino acids as starting materials, which provide a natural source of chirality. The synthesis often begins with the preparation of a chiral amino alcohol, which then undergoes cyclization to form the oxazolidinone ring structure. The specific groups, such as the benzyloxycarbonyl and phenyl moieties, are typically introduced at appropriate stages to achieve the desired substitution pattern .
Crystallization-Induced Asymmetric Transformation
A notable method for synthesizing diastereomerically pure oxazolidin-5-ones involves crystallization-induced asymmetric transformation. This approach, reported in literature, has been used to isolate single diastereomers of oxazolidin-5-ones in high yields (up to 92%) on a kilogram scale. The method takes advantage of the different solubilities of diastereomers, allowing for the selective crystallization of one diastereomer from a mixture. This technique is particularly valuable for the large-scale preparation of stereochemically pure compounds such as (2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one .
The reaction typically follows this general pathway:
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Formation of a mixture of diastereomers
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Establishment of an equilibrium between the diastereomers in solution
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Selective crystallization of the less soluble diastereomer
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Continuous conversion of the more soluble diastereomer to the less soluble one as crystallization proceeds
This dynamic process eventually leads to the enrichment and isolation of a single diastereomer, providing a powerful method for obtaining stereochemically pure oxazolidin-5-ones .
Alternative Synthetic Routes
Applications in Asymmetric Synthesis
Chiral Auxiliary Function
One of the primary applications of (2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one is as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are compounds that temporarily attach to a substrate to influence the stereochemical outcome of a reaction, after which they are removed to yield an enantiomerically enriched product. The defined stereochemistry at positions 2 and 4 in our target compound creates a chiral environment that can direct the formation of new stereogenic centers with high selectivity .
The effectiveness of oxazolidin-5-ones as chiral auxiliaries has been demonstrated in various transformations, including alkylations, aldol reactions, and Diels-Alder reactions. For example, alkylation of oxazolidin-5-one templates has been shown to lead to good-to-excellent yields of N-protected α-substituted alanine esters with high enantiomeric excess (>98-99% ee) . This high level of stereoselectivity makes these compounds valuable tools in the synthesis of complex chiral molecules, particularly those with biological activity.
Comparison with Other Chiral Auxiliaries
To understand the significance of (2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one as a chiral auxiliary, it is helpful to compare it with other commonly used chiral auxiliaries, including related oxazolidinone derivatives. The following table presents a comparative analysis:
Structural Comparison with Related Compounds
Stereoisomers and Their Properties
Understanding the relationship between (2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one and its stereoisomers is crucial for appreciating its unique properties and applications. The (2R,4R) isomer (CAS 143564-89-0) has identical connectivity but opposite stereochemistry at both chiral centers. This difference in spatial arrangement leads to distinct physical properties and potentially different behavior in chemical reactions and biological systems .
The table below compares key properties of (2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one with its (2R,4R) stereoisomer:
Structurally Related Derivatives
Beyond stereoisomers, there are several structurally related compounds that share some features with (2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one but differ in specific substituents or structural elements. One such compound is (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone (CAS 113806-28-3), which has a benzoyl group instead of a benzyloxycarbonyl group and different stereochemistry at position 2.
These structural variations can significantly impact the compounds' properties and applications. For instance, the benzoyl derivative may have different reactivity and selectivity in asymmetric synthesis compared to the benzyloxycarbonyl derivative. Understanding these structure-property relationships is essential for selecting the most appropriate chiral auxiliary for a specific transformation.
Analytical Characterization Methods
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the structure and purity of (2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structural features and stereochemistry. Proton (¹H) NMR can confirm the presence and position of the methyl group at position 4 and the phenyl substituent at position 2, while carbon (¹³C) NMR provides information about the carbonyl groups and the oxazolidinone ring structure.
Infrared (IR) spectroscopy is valuable for identifying the characteristic carbonyl stretching frequencies associated with the ester and lactam functionalities in the molecule. Mass spectrometry can confirm the molecular weight and provide fragmentation patterns that support the proposed structure. These analytical techniques, combined with optical rotation measurements to confirm the specific stereochemistry, provide a comprehensive characterization of the compound.
Chromatographic Methods
Chromatographic techniques are crucial for assessing the purity of (2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one and separating it from potential stereoisomers or other impurities. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is particularly valuable for distinguishing between stereoisomers that may have similar physical properties but different spatial arrangements.
Gas Chromatography (GC) may also be used for analysis, particularly when coupled with mass spectrometry (GC-MS) for additional structural confirmation. Thin-Layer Chromatography (TLC) provides a simple and rapid method for monitoring reactions and assessing purity during synthesis and purification steps.
Future Research Directions
Biological Activity Exploration
Given the potential bioactivity of oxazolidinones, a systematic investigation of the biological properties of (2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one could reveal new applications in medicinal chemistry. This could involve screening for antimicrobial, antitumor, or other biological activities, as well as studying structure-activity relationships to identify the structural features responsible for any observed activity.
Development of Related Derivatives
The development of new derivatives based on the (2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one scaffold could lead to compounds with enhanced properties for specific applications. This could involve modifications to the substituents or the core structure to optimize properties such as stereoselectivity, reactivity, or biological activity.
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